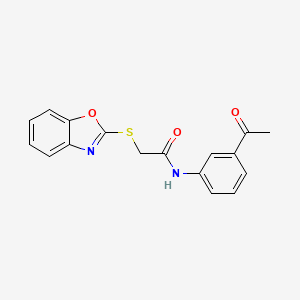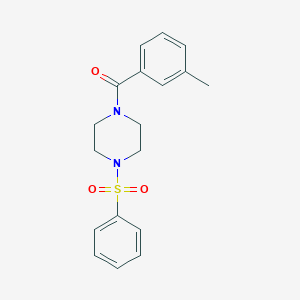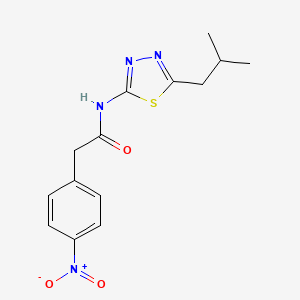![molecular formula C15H14ClN5O B5601263 3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)
3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one involves multi-step reactions starting from basic aromatic or heterocyclic compounds. For example, 2-(4'-chlorophenyl)-6-methyl- (3-N, N'- diaryl/dialkyl amino methyl)-imidazo [1, 2-a] pyridines and 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives have been synthesized from aminopyridine through multi-step reactions, showcasing the complexity and the need for precise conditions in the synthesis of such compounds (Bhuva et al., 2015); (Ladani et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category often features complex fused ring systems with intramolecular hydrogen bonding and various substituents that influence the molecule's overall geometry and reactivity. For instance, the crystal structure analysis of similar compounds reveals monoclinic crystal systems with space groups and significant intermolecular interactions forming chains or layers, indicating the importance of structural analysis in understanding these compounds' properties (Sharma et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves interactions with various reagents leading to the formation of new bonds and the introduction of functional groups. For example, compounds with chlorophenyl and pyrimidinyl groups have shown reactivity in forming new derivatives through reactions with aryl ketones, urea, and thiourea, underlining the versatile chemistry these compounds can undergo (Ladani et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structures, are crucial for understanding the behavior of these compounds under different conditions. While specific data on this compound are not readily available, the analysis of related compounds can provide insights into expected physical properties and how they might be influenced by molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are determined by the functional groups present in the molecule and their interaction with the surrounding environment. Studies on similar compounds have explored their reactivity, highlighting the importance of functional groups and molecular structure in determining chemical behavior (Sharma et al., 2019).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives and pyrimidine compounds demonstrates significant potential for antimicrobial and anticancer applications. For example, studies have shown that certain pyrazole derivatives exhibit higher anticancer activity than doxorubicin, a reference drug, and possess good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, compounds containing the imidazo[1,2-a]pyridine nucleus have been synthesized and shown to have antimicrobial activity, providing a basis for further exploration in this area (Joshi et al., 2012).
Dyeing Polyester Fibers
In the field of textiles, novel heterocyclic aryl monoazo organic compounds, including those containing selenium, have been synthesized for dyeing polyester fabrics. These compounds not only exhibit excellent dyeing properties but also show promising antioxidant, antitumor, and antimicrobial activities, suggesting their potential use in producing sterile or biologically active fabrics (Khalifa et al., 2015).
Polycondensed Heterocycles Synthesis
Another area of application is in the synthesis of polycondensed heterocycles, where partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines serve as synthons. These compounds can undergo various reactions to produce new mesoionic heterocycles, showcasing the versatility of such structures in synthesizing complex organic compounds with potential biological activity (Chernyshev et al., 2014).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c1-9-7-10(2)19-14(18-9)20-15-17-8-13(22)21(15)12-6-4-3-5-11(12)16/h3-7H,8H2,1-2H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDIZPDVLDQKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol](/img/structure/B5601183.png)

![2-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5601205.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine](/img/structure/B5601221.png)
![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5601244.png)

![4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601253.png)



![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5601294.png)